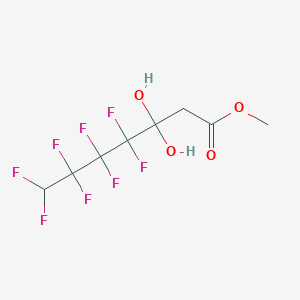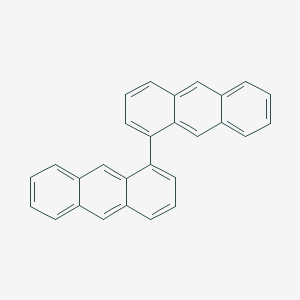![molecular formula C16H17NO3S B14151610 [2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate CAS No. 391607-25-3](/img/structure/B14151610.png)
[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate is a complex organic compound that features a thiophene ring and an ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate typically involves the condensation of 2,5-dimethylaniline with ethyl 2-thiophen-3-ylacetate under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or alkylated products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, the compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism by which [2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate exerts its effects involves interactions with specific molecular targets. The thiophene ring and ester linkage play crucial roles in binding to enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-furylacetate: Similar structure but with a furan ring instead of a thiophene ring.
[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-pyridylacetate: Contains a pyridine ring, offering different electronic properties.
Uniqueness
The presence of the thiophene ring in [2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can lead to different reactivity and interaction profiles, which are valuable in various applications.
Eigenschaften
CAS-Nummer |
391607-25-3 |
|---|---|
Molekularformel |
C16H17NO3S |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate |
InChI |
InChI=1S/C16H17NO3S/c1-11-3-4-12(2)14(7-11)17-15(18)9-20-16(19)8-13-5-6-21-10-13/h3-7,10H,8-9H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
IPNRKYBWWCKXFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)CC2=CSC=C2 |
Löslichkeit |
42.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobutanoate](/img/structure/B14151535.png)
![11-[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenoxy]undecan-1-ol](/img/structure/B14151537.png)
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151544.png)
![N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine](/img/structure/B14151554.png)
![5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14151555.png)


![6-(2-bromophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14151579.png)
![(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid](/img/structure/B14151591.png)

![Diethyl benzo[d][1,3]dioxol-5-ylboronate](/img/structure/B14151602.png)


